(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as MI-3 and is a potent inhibitor of the E3 ubiquitin ligase activity of the cellular inhibitor of apoptosis protein 1 (cIAP1).
作用機序
The mechanism of action of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid involves the inhibition of the E3 ubiquitin ligase activity of cIAP1. This leads to the stabilization of the pro-apoptotic protein, second mitochondria-derived activator of caspases (SMAC), which then binds to and inhibits the anti-apoptotic proteins, X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 2 (cIAP2). This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the advantages of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is its potent inhibition of cIAP1, which makes it a promising candidate for cancer therapy. However, one of the limitations is that it is a complex compound to synthesize, which could make it difficult to produce in large quantities for clinical use.
将来の方向性
There are several future directions for research on (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent and selective inhibitors of cIAP1. Additionally, further research could be done to optimize the synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid, making it more efficient and cost-effective to produce.
合成法
The synthesis of (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid is a complex process that involves multiple steps. The first step involves the preparation of the key intermediate, 1-methyl-3-nitroindazole. This intermediate is then reduced to 1-methylindazole-3-amine, which is then reacted with cyclopropanecarboxylic acid to produce the final product, (1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid.
科学的研究の応用
(1R,2R)-2-(1-Methylindazol-3-yl)cyclopropane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicine. It has been found to be a potent inhibitor of cIAP1, which is a protein that is overexpressed in many types of cancer. Inhibition of cIAP1 can lead to the induction of apoptosis in cancer cells, making it a promising target for cancer therapy.
特性
IUPAC Name |
(1R,2R)-2-(1-methylindazol-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-10-5-3-2-4-7(10)11(13-14)8-6-9(8)12(15)16/h2-5,8-9H,6H2,1H3,(H,15,16)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAURPVDLSPCAU-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C3CC3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N1)[C@@H]3C[C@H]3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139022394 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。